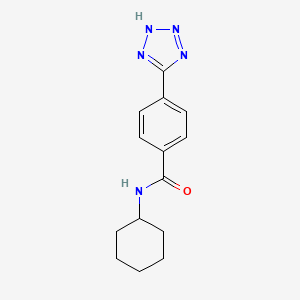
N-cyclohexyl-4-(2H-tetrazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-4-(2H-tetrazol-5-yl)benzamide is a chemical compound with the molecular formula C14H17N5O It is characterized by the presence of a cyclohexyl group, a tetrazole ring, and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(2H-tetrazol-5-yl)benzamide typically involves the reaction of 4-(2H-tetrazol-5-yl)benzoic acid with cyclohexylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
N-cyclohexyl-4-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzamide moiety can undergo substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzamides.
科学研究应用
N-cyclohexyl-4-(2H-tetrazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of N-cyclohexyl-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The benzamide moiety can also bind to proteins, affecting their function. These interactions can lead to various biological effects, depending on the specific pathways involved.
相似化合物的比较
Similar Compounds
4-(2H-tetrazol-5-yl)benzoic acid: A precursor in the synthesis of N-cyclohexyl-4-(2H-tetrazol-5-yl)benzamide.
Cyclohexylamine: Another precursor used in the synthesis.
This compound derivatives: Compounds with similar structures but different substituents on the benzamide or tetrazole rings.
Uniqueness
This compound is unique due to its combination of a cyclohexyl group, a tetrazole ring, and a benzamide moiety This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds
属性
CAS 编号 |
651769-37-8 |
|---|---|
分子式 |
C14H17N5O |
分子量 |
271.32 g/mol |
IUPAC 名称 |
N-cyclohexyl-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C14H17N5O/c20-14(15-12-4-2-1-3-5-12)11-8-6-10(7-9-11)13-16-18-19-17-13/h6-9,12H,1-5H2,(H,15,20)(H,16,17,18,19) |
InChI 键 |
UYSUKXXMCAIYJQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane](/img/structure/B12521149.png)
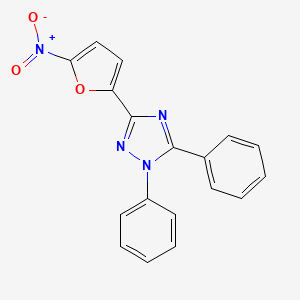
![1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B12521163.png)
![3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12521166.png)
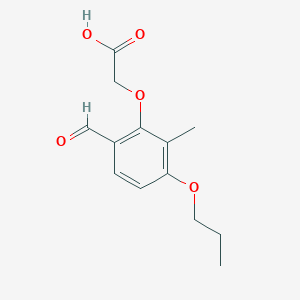

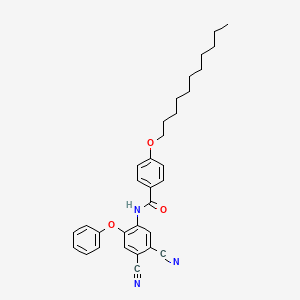
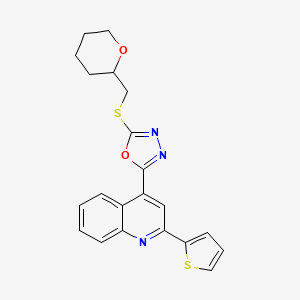


![[1-(2,4-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B12521212.png)

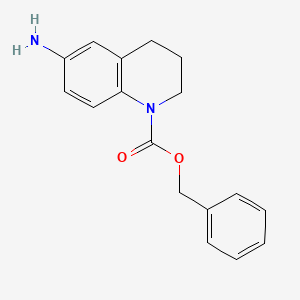
![1-Propanol, 3-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thio]-](/img/structure/B12521224.png)
